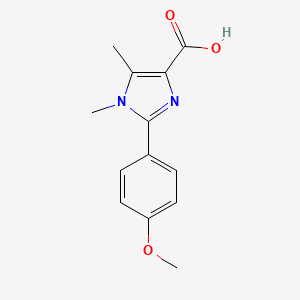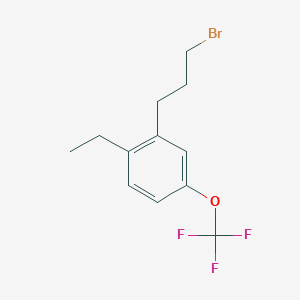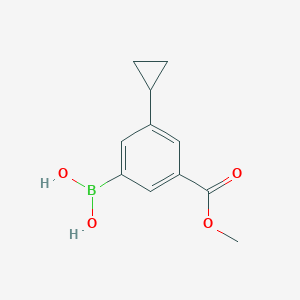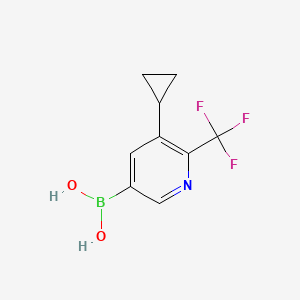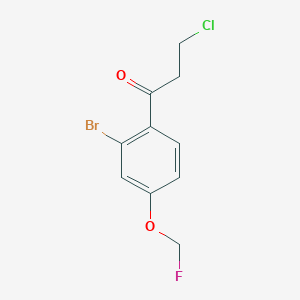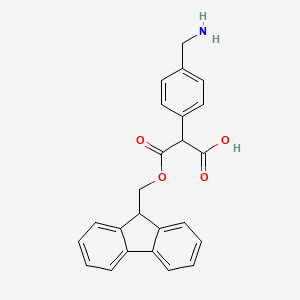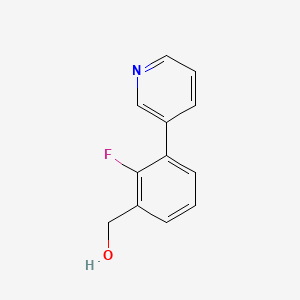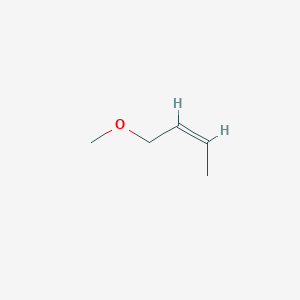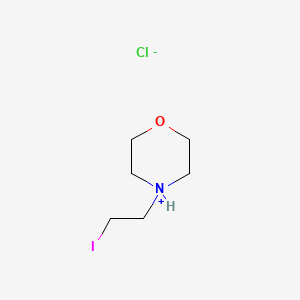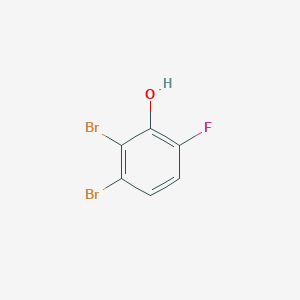![molecular formula C11H16N8O8 B14074326 1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)
1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidinyl urea is a widely used antimicrobial preservative in cosmetics and personal care products. It is known for its ability to release formaldehyde, which acts as a potent antimicrobial agent. This compound is chemically related to diazolidinyl urea and is often used in conjunction with other preservatives to enhance its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Imidazolidinyl urea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated to yield the final product .
Industrial Production Methods: Commercial production of imidazolidinyl urea involves the same basic synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and consistency of the product. The final product is a mixture of different formaldehyde addition products, including polymers .
Análisis De Reacciones Químicas
Types of Reactions: Imidazolidinyl urea primarily undergoes hydrolysis and formaldehyde release reactions. It can also participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups .
Common Reagents and Conditions:
Hydrolysis: Water and mild acidic or basic conditions.
Formaldehyde Release: Occurs under physiological conditions, especially in the presence of moisture.
Substitution Reactions: Various nucleophiles can react with the hydroxymethyl groups under appropriate conditions.
Major Products:
Hydrolysis: Yields allantoin and formaldehyde.
Formaldehyde Release: Produces formaldehyde and a urea derivative.
Substitution Reactions: Forms substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Imidazolidinyl urea has a broad range of applications in scientific research:
Mecanismo De Acción
Imidazolidinyl urea exerts its antimicrobial effects by releasing formaldehyde, which cross-links with proteins and other molecules in the cell walls of bacteria, preventing their reproduction and causing cell death . This mechanism is effective against a broad spectrum of gram-positive and gram-negative bacteria, as well as yeasts and molds .
Comparación Con Compuestos Similares
Diazolidinyl Urea: Chemically related and used in similar applications.
DMDM Hydantoin: Another formaldehyde-releasing preservative used in cosmetics and personal care products.
Quaternium-15: A formaldehyde-releasing compound with similar antimicrobial properties.
Uniqueness: Imidazolidinyl urea is unique in its balanced formaldehyde release, providing effective antimicrobial action while minimizing potential irritation and sensitization compared to other formaldehyde-releasing preservatives .
Propiedades
Fórmula molecular |
C11H16N8O8 |
|---|---|
Peso molecular |
388.29 g/mol |
Nombre IUPAC |
1-[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea |
InChI |
InChI=1S/C11H16N8O8/c20-1-10(4(22)14-8(26)18-10)16-6(24)12-3-13-7(25)17-11(2-21)5(23)15-9(27)19-11/h20-21H,1-3H2,(H2,12,16,24)(H2,13,17,25)(H2,14,18,22,26)(H2,15,19,23,27) |
Clave InChI |
GAZOQRUEIUBTNF-UHFFFAOYSA-N |
SMILES canónico |
C(C1(C(=O)NC(=O)N1)NC(=O)NCNC(=O)NC2(C(=O)NC(=O)N2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)
